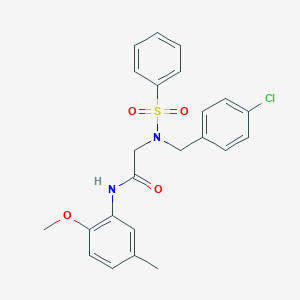
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively researched for its potential use in treating various diseases.
Wirkmechanismus
The exact mechanism of action of N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of research could be to further study its potential use in treating inflammatory and autoimmune diseases. Another area of research could be to study its potential use in combination with other drugs for cancer treatment. Additionally, further research could be done to better understand its mechanism of action and to develop more potent and selective compounds.
Synthesemethoden
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 can be synthesized through a multi-step process that involves the reaction of several different compounds. The first step involves the reaction of 2-methoxy-5-methylbenzene with chlorobenzyl chloride, which forms 2-chloro-5-methylbenzyl ether. This compound is then reacted with N-(phenylsulfonyl)glycine to form N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively researched for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in treating cancer and autoimmune diseases.
Eigenschaften
Produktname |
N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Molekularformel |
C23H23ClN2O4S |
Molekulargewicht |
459 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-9-11-19(24)12-10-18)31(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
UGJLLISDGFKUQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)

![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)
![2-({2-Allyl-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300882.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300883.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B300887.png)
![2-{[2-({3-Methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300889.png)

![2-({2-Allyl-6-methoxy-4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300891.png)


![3-Benzyl-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300896.png)